molecular formula C11H16BrNO4 B6199789 5-bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylic acid CAS No. 2751611-44-4

5-bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylic acid

Cat. No.: B6199789
CAS No.: 2751611-44-4
M. Wt: 306.2
InChI Key:
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Description

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a bromo group (Br), a tert-butoxycarbonyl group (BOC group), and a carboxylic acid group (COOH). The BOC group is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The InChI code for a similar compound, 5-bromo-1-[(tert-butoxy)carbonyl]-6-methoxypiperidine-2-carboxylic acid, is 1S/C12H20BrNO5/c1-12(2,3)19-11(17)14-8(10(15)16)6-5-7(13)9(14)18-4/h7-9H,5-6H2,1-4H3,(H,15,16) . This can be used to generate a 3D structure of the molecule.


Chemical Reactions Analysis

The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a step in further reactions involving this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylic acid involves the protection of the carboxylic acid group followed by bromination and subsequent deprotection.", "Starting Materials": [ "1,2,3,4-tetrahydropyridine-3-carboxylic acid", "tert-butyl chloroformate", "triethylamine", "bromine", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of carboxylic acid group using tert-butyl chloroformate and triethylamine in diethyl ether", "Bromination of protected carboxylic acid using bromine in diethyl ether", "Deprotection of tert-butyl group using sodium bicarbonate and water" ] }

CAS No.

2751611-44-4

Molecular Formula

C11H16BrNO4

Molecular Weight

306.2

Purity

95

Origin of Product

United States

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